Triethanolamine lauryl sulfate

Description

Properties

IUPAC Name |

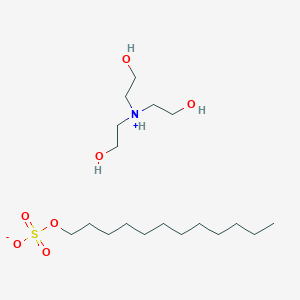

2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKFHQMONDVVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.C6H15NO3, C18H41NO7S | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027076 | |

| Record name | Dodecyl sulfate triethanolamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline] | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID OR PASTE | |

CAS No. |

139-96-8 | |

| Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl sulfate triethanolamine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)ammonium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8458C1KAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHANOLAMINE LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triethanolamine Lauryl Sulfate: A Physicochemical and Application Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant valued in a multitude of research and industrial applications for its emulsifying, foaming, and cleansing properties. Its comparatively mild nature makes it a favorable alternative to harsher surfactants like sodium lauryl sulfate (SLS), particularly in formulations intended for contact with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of TLS, detailed experimental protocols for their characterization, and an exploration of its applications, with a focus on drug development.

Core Physicochemical Properties

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid.[1] It is typically supplied as a viscous, clear to pale yellow liquid, often in a 35-40% aqueous solution.[1] Its chemical structure combines a hydrophobic lauryl sulfate tail with a hydrophilic triethanolamine head, enabling its surface-active properties.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various scientific sources.

| Property | Value | References |

| Molecular Formula | C₁₈H₄₁NO₇S | [2] |

| Molecular Weight | 415.59 g/mol | [2] |

| Appearance | Clear to pale yellow viscous liquid | [3] |

| Solubility | Soluble in water | [2] |

| Density | Approximately 1.0 - 1.1 g/cm³ at 20°C | [2] |

| Viscosity | 1000 - 5000 cps (at 25°C for a 35-40% solution) | [3] |

| pH (1% solution) | 7.0 - 9.0 | [3] |

| Surfactant Property | Value | Temperature | References |

| Surface Tension (100mg/L) | 49 mN/m | 25°C | [2] |

| Critical Micelle Concentration (CMC) | 5.50 mmol/L | 25°C | [2] |

| Critical Micelle Concentration (CMC) | 5.91 mmol/L | 20°C | [2] |

Research Applications

This compound's favorable properties have led to its widespread use in various research and development sectors.

-

Drug Delivery and Formulation: TLS is utilized as an emulsifying agent to create stable oil-in-water emulsions for topical and oral drug delivery systems.[4][5] Its ability to reduce surface tension can enhance the wetting and spreading of formulations. As a penetration enhancer, it can facilitate the transport of active pharmaceutical ingredients across the skin barrier.[5]

-

Personal Care and Cosmetics Science: In the development of shampoos, cleansers, and other personal care products, TLS is a primary surfactant due to its excellent foaming characteristics and mildness to the skin and eyes compared to other sulfates.[6] Researchers investigating skin and hair care formulations utilize TLS to create stable and aesthetically pleasing products.

-

Biological Assays: In cellular and molecular biology, surfactants are often used to lyse cells or solubilize proteins. While harsher surfactants are common for these applications, the milder nature of TLS may be advantageous in studies where preserving protein structure and function is crucial.

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is essential for its effective application in research. The following are detailed methodologies for key experiments.

Determination of Viscosity

The viscosity of a TLS solution can be determined using a rotational viscometer. This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

-

Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the TLS solution.

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations. Ensure the temperature of the sample is controlled and recorded, as viscosity is temperature-dependent.

-

Measurement: Immerse the spindle into the TLS solution, ensuring it is submerged to the marked level. Start the viscometer and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in centipoise (cps) or millipascal-seconds (mPa·s).

-

Replicates: Perform the measurement in triplicate for each concentration to ensure accuracy and calculate the average viscosity.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Surface tension and CMC are critical parameters for characterizing surfactants. Tensiometry is a common method for these measurements.

Methodology:

-

Instrument Setup: Calibrate a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with deionized water.

-

Sample Preparation: Prepare a stock solution of this compound. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measurement: Measure the surface tension of each dilution. For each measurement, ensure the ring or plate is clean and properly positioned at the air-liquid interface.

-

Data Plotting: Plot the surface tension (in mN/m) as a function of the logarithm of the TLS concentration.

-

CMC Determination: The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.

Interaction with Biological Systems

The interaction of surfactants with the skin is a critical area of research, particularly for the development of topical drug delivery systems and personal care products.

Mechanism of Surfactant-Skin Interaction

Anionic surfactants primarily interact with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves two key interactions:

-

Interaction with Skin Proteins: Surfactant monomers can bind to keratin, the primary protein in the stratum corneum. This binding can lead to the denaturation of the protein's helical structure, causing swelling of the stratum corneum.[7][8]

-

Interaction with Skin Lipids: The hydrophobic tails of the surfactant molecules can penetrate the lipid bilayers of the stratum corneum. This can disrupt the organized lipid structure, leading to increased fluidity and permeability of the skin barrier.[9][10]

This compound is considered a milder surfactant than SLS because its larger triethanolamine headgroup may create steric hindrance, reducing its ability to penetrate deeply into the stratum corneum and interact as strongly with skin proteins and lipids.

Role in Drug Delivery

The ability of TLS to transiently disrupt the stratum corneum barrier is harnessed in topical drug delivery to enhance the penetration of active pharmaceutical ingredients.[5] By increasing the permeability of the skin, TLS can improve the bioavailability and efficacy of topically applied drugs. As an emulsifier, it also ensures the uniform distribution of the active ingredient within the formulation, leading to more consistent and predictable therapeutic outcomes.[4]

Conclusion

This compound is a versatile and relatively mild anionic surfactant with significant applications in research, particularly in drug development and formulation science. A thorough understanding of its physicochemical properties and its interactions with biological systems is crucial for its effective and safe utilization. The experimental protocols outlined in this guide provide a framework for the systematic characterization of TLS, enabling researchers to optimize its use in their specific applications. Further research into the precise molecular mechanisms of its interaction with skin components will continue to refine its application in dermatological and cosmetic formulations.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. This compound (TLS) - Cosmetic Grade Surfactant at Best Price [sugamchemicals.net]

- 4. Articles [globalrx.com]

- 5. youtube.com [youtube.com]

- 6. en.psgraw.com [en.psgraw.com]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. researchgate.net [researchgate.net]

- 9. Modern Mild Skin Cleansing [scirp.org]

- 10. Modern Mild Skin Cleansing [scirp.org]

A Laboratory Guide to the Synthesis and Purification of Triethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is a widely utilized anionic surfactant in various scientific and industrial applications, including cosmetics and personal care products. Its synthesis and purification in a laboratory setting require a meticulous approach to ensure a high-purity final product suitable for research and development. This technical guide provides an in-depth overview of the synthesis of TLS, focusing on a laboratory-scale procedure involving the sulfation of lauryl alcohol with chlorosulfonic acid, followed by neutralization with triethanolamine. Detailed experimental protocols, purification techniques, and analytical methods for purity assessment are presented. All quantitative data is summarized in structured tables for ease of reference. Additionally, logical workflows for the synthesis and purification processes are illustrated using diagrams.

Introduction

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is known for its excellent foaming and cleansing properties. The synthesis of TLS is a two-step process: first, the sulfation of a long-chain fatty alcohol, typically lauryl alcohol (1-dodecanol), to produce lauryl sulfuric acid, and second, the neutralization of the lauryl sulfuric acid with an appropriate base, in this case, triethanolamine (TEA). While industrial production often utilizes continuous reactors with sulfur trioxide, a laboratory-scale synthesis can be effectively and safely performed using chlorosulfonic acid as the sulfating agent.

This guide will detail a comprehensive laboratory procedure for the synthesis and subsequent purification of TLS, providing researchers with the necessary information to produce this surfactant with a high degree of purity for their specific applications.

Synthesis of this compound

The overall reaction for the synthesis of this compound is depicted below:

Step 1: Sulfation of Lauryl Alcohol C₁₂H₂₅OH + ClSO₃H → C₁₂H₂₅OSO₃H + HCl

Step 2: Neutralization with Triethanolamine C₁₂H₂₅OSO₃H + N(CH₂CH₂OH)₃ → [C₁₂H₂₅OSO₃]⁻[HN(CH₂CH₂OH)₃]⁺

Materials and Equipment

| Material/Equipment | Specification |

| Lauryl Alcohol (1-Dodecanol) | ≥98% purity |

| Chlorosulfonic Acid | ≥99% purity |

| Triethanolamine | ≥99% purity |

| Diethyl Ether (anhydrous) | Reagent grade |

| Sodium Sulfate (anhydrous) | Reagent grade |

| Round-bottom flask (three-neck) | 500 mL |

| Dropping funnel | 100 mL |

| Condenser | |

| Magnetic stirrer with hotplate | |

| Ice bath | |

| Separatory funnel | 500 mL |

| Rotary evaporator | |

| pH meter or pH indicator strips |

Experimental Protocol: Synthesis

2.2.1. Sulfation of Lauryl Alcohol

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb the evolved HCl gas).

-

In a fume hood, dissolve 46.5 g (0.25 mol) of lauryl alcohol in 150 mL of anhydrous diethyl ether in the flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 29.1 g (0.25 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

2.2.2. Neutralization

-

Prepare a solution of 37.3 g (0.25 mol) of triethanolamine in 50 mL of diethyl ether.

-

Cool the lauryl sulfuric acid solution from the previous step in an ice bath.

-

Slowly add the triethanolamine solution dropwise to the lauryl sulfuric acid solution while stirring vigorously. Monitor the pH of the reaction mixture and continue adding the triethanolamine solution until a pH of 7.0-7.5 is achieved. This neutralization step is exothermic and should be performed with cooling to maintain the temperature below 20 °C.

Purification of this compound

The crude TLS obtained from the synthesis will be in an ether solution and may contain unreacted starting materials and by-products. A multi-step purification process is necessary to isolate the pure product.

Experimental Protocol: Purification

-

Extraction: Transfer the neutralized reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently. Allow the layers to separate. The aqueous layer will contain the TLS.

-

Washing: Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted lauryl alcohol and other organic impurities.

-

Solvent Removal: The aqueous solution of TLS is then concentrated using a rotary evaporator to remove the water. This will result in a viscous liquid or a paste-like solid.

-

Drying: For a completely dry product, the concentrated TLS can be further dried under high vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₄₁NO₇S | |

| Molecular Weight | 415.59 g/mol | |

| Typical Yield | 85-95% | Estimated based on similar lab-scale sulfation reactions |

| Purity (after purification) | >98% | Achievable with described purification |

| Appearance | Colorless to pale yellow viscous liquid or paste | |

| pH (10% aqueous solution) | 6.5 - 7.5 |

Analytical Methods for Purity Assessment

To ensure the purity of the synthesized TLS, several analytical techniques can be employed:

-

Titration: The purity of TLS can be determined by cationic titration using a standardized solution of a quaternary ammonium (B1175870) salt, such as benzethonium (B1203444) chloride, in the presence of a mixed indicator.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify TLS from its impurities, such as unreacted lauryl alcohol and triethanolamine. A C18 column with a gradient of water and acetonitrile (B52724) is a common setup.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the characteristic functional groups in the TLS molecule, such as the S=O and S-O stretching vibrations of the sulfate group.

Visualization of Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

The Physicochemical Behavior of Triethanolamine Lauryl Sulfate: A Technical Guide to its Surfactant Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its emulsifying, foaming, and cleansing properties. Its adoption in various formulations is attributed to its perceived mildness compared to other common sulfates. This technical guide provides an in-depth analysis of the mechanism of action of TLS as a surfactant, focusing on its fundamental physicochemical properties, its behavior at interfaces, and its role in the formulation of complex systems such as emulsions. This document synthesizes available data on its critical micelle concentration, surface and interfacial tension, and discusses the experimental methodologies employed for their determination. Furthermore, this guide illustrates the molecular structure of TLS, the process of micellization, and the mechanism of emulsification through detailed diagrams to provide a comprehensive understanding for researchers, scientists, and professionals engaged in drug development and formulation science.

Introduction

Triethanolamine lauryl sulfate (TLS) is the triethanolamine salt of lauryl sulfuric acid. It is classified as an anionic surfactant, meaning its hydrophilic headgroup carries a negative charge.[1] This molecular structure, featuring a polar head and a nonpolar tail, imparts the amphiphilic properties that are central to its function. In aqueous solutions, TLS molecules exhibit a remarkable ability to self-assemble and to adsorb at interfaces, such as the air-water or oil-water interface. This behavior leads to a reduction in surface and interfacial tension, which is the fundamental principle behind its action as a detergent, foaming agent, and emulsifier.[1]

In the context of pharmaceutical and cosmetic formulations, TLS is valued for creating stable oil-in-water (O/W) emulsions, a critical feature for creams, lotions, and some injectable drug delivery systems.[2] Its perceived gentleness makes it a preferred choice in products designed for sensitive skin.[3] This guide will delve into the core principles governing the surfactant activity of TLS, providing quantitative data where available and outlining the experimental protocols for the characterization of its key properties.

Physicochemical Properties of this compound

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles. Below the CMC, the surfactant molecules exist primarily as monomers. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles.[4] The CMC is a crucial parameter as it indicates the minimum concentration required for a surfactant to exhibit its full potential in applications such as solubilization and detergency. The CMC of an ionic surfactant is influenced by factors such as temperature and the presence of electrolytes.[4] For many ionic surfactants, the CMC initially decreases with an increase in temperature to a minimum value and then increases with a further rise in temperature, exhibiting a U-shaped behavior.[5] The addition of electrolytes typically lowers the CMC of ionic surfactants.[4]

Table 1: Critical Micelle Concentration (CMC) Data

| Surfactant | Temperature (°C) | Electrolyte | CMC (mM) |

| This compound (TLS) | Not Specified | Not Specified | ~3.4 |

| Sodium Lauryl Sulfate (SLS) | 25 | None | 8.23 |

| Sodium Lauryl Sulfate (SLS) | 25 | 10 mM NaCl | 5.18 |

| Sodium Lauryl Sulfate (SLS) | 25 | 50 mM NaCl | 2.2 |

| Sodium Lauryl Sulfate (SLS) | 25 | 100 mM NaCl | 1.4 |

| Sodium Lauryl Sulfate (SLS) | 15 | None | 8.6 (approx.) |

| Sodium Lauryl Sulfate (SLS) | 35 | None | 8.3 (approx.) |

Note: The CMC value for TLS is based on limited available data. The SLS data is provided for comparative purposes and is compiled from various sources.[4]

Surface Tension and Interfacial Tension

Surfactants reduce the surface tension of a liquid at the air-liquid interface and the interfacial tension between two immiscible liquids, such as oil and water.[1] This reduction in tension is a direct consequence of the surfactant molecules adsorbing at the interface, with their hydrophilic heads oriented towards the aqueous phase and their hydrophobic tails towards the air or oil phase. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Lowering the interfacial tension is particularly critical for the formation of emulsions, as it reduces the energy required to break down the dispersed phase into smaller droplets.[6]

Table 2: Surface and Interfacial Tension Data

| Surfactant | Concentration | Medium | Property | Value (mN/m) |

| This compound (TLS) | Not Specified | Not Specified | Not Specified | Not Specified |

| Sodium Lauryl Ether Sulfate (SLES) | At CMC | Water | Surface Tension | 34 |

| Detergent Solution (Generic) | < 50% | Water | Surface Tension | Decreases with concentration |

| Detergent Solution (Generic) | ≥ 50% (above CMC) | Water | Surface Tension | 33.45 |

| New Mineral Oil | - | Water | Interfacial Tension (ASTM D3487 Limit) | ≥ 40 |

Mechanism of Action as a Surfactant

The surfactant properties of TLS are a direct result of its amphiphilic molecular structure. The molecule consists of a long, hydrophobic lauryl (dodecyl) chain and a bulky, hydrophilic triethanolamine sulfate headgroup.[10]

Adsorption at Interfaces and Reduction of Tension

In an aqueous environment, the hydrophobic tails of the TLS molecules are repelled by water, while the hydrophilic heads are attracted to it. This drives the TLS monomers to migrate to interfaces, such as the air-water or oil-water interface. At the interface, the molecules orient themselves to minimize the unfavorable interactions of their hydrophobic tails with water. This adsorption disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. Similarly, at an oil-water interface, the TLS molecules position themselves between the two phases, reducing the interfacial tension and facilitating the mixing of the two otherwise immiscible liquids.[1]

Micelle Formation

Once the interface is saturated with TLS monomers, and the concentration in the bulk solution reaches the CMC, the molecules begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is entropically driven.

Caption: Self-assembly of TLS monomers into a micelle above the CMC.

Emulsification

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. TLS is an effective emulsifier for oil-in-water (O/W) emulsions.[1] The mechanism involves the following steps:

-

Adsorption at the Oil-Water Interface: When TLS is added to an oil and water mixture and agitated, the TLS molecules adsorb at the surface of the oil droplets.

-

Reduction of Interfacial Tension: This adsorption lowers the interfacial tension, making it easier to break down large oil masses into smaller droplets.

-

Formation of a Protective Barrier: The TLS molecules form a protective layer around the oil droplets, with their hydrophobic tails penetrating the oil and their hydrophilic heads extending into the surrounding water.

-

Stabilization through Repulsion: The negatively charged sulfate groups on the hydrophilic heads create electrostatic repulsion between the oil droplets, preventing them from coalescing and separating from the water phase. The bulky triethanolamine group also contributes to steric hindrance, further stabilizing the emulsion.[6]

Caption: TLS molecules stabilizing an oil droplet in an O/W emulsion.

Experimental Protocols

The characterization of the surfactant properties of TLS is crucial for its effective application in formulations. The following sections describe the general experimental protocols for determining the key parameters.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

This is a common and reliable method for determining the CMC of surfactants.

-

Principle: The surface tension of a surfactant solution is measured as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

-

Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of TLS in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Measure the surface tension of each dilution at a constant temperature.

-

Plot the surface tension values against the logarithm of the TLS concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

-

Method: Conductivity Measurement

This method is suitable for ionic surfactants like TLS.

-

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions. The break in the plot of conductivity versus concentration corresponds to the CMC.

-

Apparatus: A conductivity meter.

-

Procedure:

-

Prepare a series of TLS solutions of varying concentrations in deionized water.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the conductivity against the TLS concentration.

-

The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs.[11]

-

Measurement of Surface and Interfacial Tension

Method: Tensiometry (Du Noüy Ring or Wilhelmy Plate)

-

Principle: These methods measure the force required to pull a platinum ring (Du Noüy) or a platinum plate (Wilhelmy) through the surface or interface of a liquid. This force is directly related to the surface or interfacial tension.

-

Apparatus: A force tensiometer.

-

Procedure for Surface Tension:

-

The ring or plate is cleaned and attached to a sensitive balance.

-

The probe is brought into contact with the surface of the TLS solution.

-

The force required to pull the probe from the surface is measured.

-

The surface tension is calculated from this force, taking into account the dimensions of the probe.

-

-

Procedure for Interfacial Tension:

-

The denser liquid (e.g., aqueous TLS solution) is placed in a vessel.

-

The less dense liquid (e.g., oil) is carefully layered on top.

-

The ring or plate is positioned at the interface.

-

The force required to pull the probe through the interface is measured and used to calculate the interfacial tension.

-

Applications in Drug Development

The surfactant properties of TLS are leveraged in various aspects of drug development, particularly in the formulation of topical and injectable products.

-

Topical Drug Delivery: TLS is used as an emulsifier to create stable creams and lotions that can effectively deliver active pharmaceutical ingredients (APIs) to the skin.[2] By forming stable emulsions, it ensures a uniform distribution of the API throughout the product.[12] Some studies suggest that surfactants like TLS can also enhance the penetration of drugs through the skin.[12]

-

Injectable Formulations: In certain injectable drug products, TLS can be used to create stable emulsions, which are necessary for the delivery of poorly water-soluble drugs.[2]

-

Nanotechnology: The principles of self-assembly exhibited by surfactants like TLS are being explored in nanotechnology for the creation of nanoparticles for targeted drug delivery.[12]

Conclusion

This compound is a versatile anionic surfactant with a well-defined mechanism of action rooted in its amphiphilic nature. Its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions makes it a valuable excipient in the pharmaceutical and cosmetic industries. While a comprehensive public database of its quantitative physicochemical properties is lacking, the established experimental protocols for surfactant characterization can be readily applied to TLS to generate the necessary data for formulation development. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness its properties in the creation of safe and efficacious products.

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Molecular structure of this compound (TLS).

Experimental Workflow for CMC Determination by Tensiometry

Caption: Workflow for determining the CMC of TLS using tensiometry.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Emulsions and creams | Clinical Gate [clinicalgate.com]

- 7. scispace.com [scispace.com]

- 8. Recent Advancements and Trends of Topical Drug Delivery Systems in Psoriasis: A Review and Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. open.library.ubc.ca [open.library.ubc.ca]

- 10. View Attachment [cir-reports.cir-safety.org]

- 11. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width | MDPI [mdpi.com]

- 12. This compound | C18H41NO7S | CID 8777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Triethanolamine Lauryl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for determining the critical micelle concentration (CMC) of triethanolamine (B1662121) lauryl sulfate (B86663) (TLS), an anionic surfactant widely used in pharmaceutical and cosmetic formulations. Understanding the CMC is crucial for optimizing formulations, as it marks the point at which surfactant molecules self-assemble into micelles, significantly altering the physicochemical properties of the solution. This guide details the experimental protocols for three common methods: tensiometry, conductometry, and fluorescence spectroscopy, and includes a summary of available quantitative data.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. As the concentration increases to the CMC, the monomers begin to aggregate into micelles, which are colloidal-sized clusters. This process of micellization leads to abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The determination of the CMC is therefore essential for characterizing a surfactant and predicting its behavior in various applications.

Quantitative Data Summary

A review of available literature provides the following critical micelle concentration value for triethanolamine lauryl sulfate. It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

| Method | CMC (M) | Temperature (°C) | Solvent | Reference |

| Not Specified | 4.0 x 10-3 | Not Specified | Aqueous Solution | [1] |

Note: This value was cited in a safety assessment report to ensure a maximum concentration of the detergent monomer in a study and may not represent a precise CMC determination under controlled experimental conditions.

Experimental Protocols for CMC Determination

The following sections detail the experimental methodologies for determining the CMC of this compound.

Tensiometry

Tensiometry is a classic and widely used method for CMC determination. It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.1 M).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC. A logarithmic dilution series is often effective.

-

-

Instrumentation:

-

A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.

-

Ensure the instrument is calibrated according to the manufacturer's instructions.

-

-

Measurement:

-

Measure the surface tension of deionized water as a reference.

-

Starting with the most dilute solution, measure the surface tension of each this compound solution.

-

Thoroughly clean the ring or plate between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Logical Workflow for Tensiometry:

Conductometry

Conductometry is a suitable method for determining the CMC of ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of larger, less mobile micelles, which also bind some of the counter-ions, leads to a decrease in the rate of conductivity increase. The CMC is identified as the concentration at the intersection of the two linear portions of the conductivity versus concentration plot.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions to cover a range of concentrations below and above the expected CMC.

-

-

Instrumentation:

-

A conductivity meter with a calibrated conductivity cell is required.

-

A thermostated water bath should be used to maintain a constant temperature, as conductivity is temperature-dependent.

-

-

Measurement:

-

Measure the conductivity of deionized water as a baseline.

-

Measure the conductivity of each this compound solution, starting from the most dilute.

-

Ensure the conductivity cell is rinsed with the next solution to be measured to prevent dilution errors.

-

Allow the conductivity reading to stabilize before recording.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration (C).

-

The plot will show two linear regions with different slopes.

-

The CMC is determined from the concentration at the intersection of the two extrapolated linear segments.

-

Logical Workflow for Conductometry:

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe. The probe, typically a hydrophobic molecule like pyrene, has different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum (e.g., a change in the intensity of certain vibronic bands). The CMC is determined by plotting this change against the surfactant concentration.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone) at a low concentration (e.g., 10-5 M).

-

Prepare a series of this compound solutions in deionized water covering a range of concentrations.

-

Add a small, constant aliquot of the probe stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe dispersed in the aqueous surfactant solution. The final probe concentration should be very low (e.g., 10-7 M) to avoid self-quenching.

-

-

Instrumentation:

-

A spectrofluorometer is required.

-

-

Measurement:

-

Set the excitation wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene).

-

Record the emission spectrum for each sample over the appropriate wavelength range (e.g., 350-500 nm for pyrene).

-

-

Data Analysis:

-

From the emission spectra, determine a parameter that is sensitive to the probe's environment. For pyrene, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is commonly used. This I1/I3 ratio is sensitive to the polarity of the microenvironment.

-

Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.

-

Logical Workflow for Fluorescence Spectroscopy:

Relationship Between CMC Determination Methods

The three methods described rely on different physical principles to detect the onset of micellization. Tensiometry directly measures a surface property, while conductometry and fluorescence spectroscopy probe bulk solution properties. The choice of method can depend on the nature of the surfactant (ionic vs. non-ionic), the required sensitivity, and the available instrumentation. For ionic surfactants like this compound, all three methods are generally applicable and can provide complementary information.

Logical Relationship of Methods:

Conclusion

The determination of the critical micelle concentration of this compound is a critical step in the characterization and application of this surfactant in various scientific and industrial fields. Tensiometry, conductometry, and fluorescence spectroscopy are robust and reliable methods for this purpose. While a specific CMC value of 4.0 x 10-3 M has been reported, further experimental validation under well-defined conditions is recommended for specific applications. The detailed protocols provided in this guide offer a solid foundation for researchers to accurately determine the CMC of this compound and other surfactants. The choice of the most appropriate method will depend on the specific requirements of the study and the available resources.

References

Spectroscopic Analysis of Triethanolamine Lauryl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular Structure of Triethanolamine (B1662121) Lauryl Sulfate (B86663)

Triethanolamine lauryl sulfate is the salt formed from the neutralization of lauryl sulfuric acid with triethanolamine. The resulting structure is an ion pair, consisting of a triethanolammonium (B1229115) cation and a lauryl sulfate anion.

-

Lauryl Sulfate Anion: A 12-carbon aliphatic chain (dodecyl) is attached to a sulfate group. This component imparts the surfactant properties to the molecule, with the long alkyl chain being hydrophobic and the sulfate group being hydrophilic.

-

Triethanolammonium Cation: Triethanolamine, a tertiary amine with three hydroxyethyl (B10761427) groups, acts as the counterion. The nitrogen atom is protonated, forming a quaternary ammonium (B1175870) cation.

Spectroscopic Analysis Workflow

The structural characterization of this compound typically follows a multi-step spectroscopic workflow to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

-

Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for CD₃OD).

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be a superposition of the signals from the lauryl sulfate anion and the triethanolammonium cation.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Lauryl Sulfate Chain | |||

| CH₃- (Terminal Methyl) | ~0.8-0.9 | Triplet | 3H |

| -(CH₂)₉- (Methylene Chain) | ~1.2-1.4 | Multiplet | 18H |

| -CH₂-CH₂-O-SO₃⁻ | ~1.5-1.7 | Multiplet | 2H |

| -CH₂-O-SO₃⁻ | ~3.9-4.1 | Triplet | 2H |

| Triethanolammonium Cation | |||

| HO-CH₂-CH₂-N⁺H- | ~3.3-3.5 | Triplet | 6H |

| HO-CH₂-CH₂-N⁺H- | ~3.8-4.0 | Triplet | 6H |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will similarly show signals corresponding to both the anionic and cationic components of the molecule.

| Assignment | Expected Chemical Shift (ppm) |

| Lauryl Sulfate Chain | |

| C H₃- (Terminal Methyl) | ~14 |

| -(C H₂)₉- (Methylene Chain) | ~22-32 |

| -C H₂-CH₂-O-SO₃⁻ | ~25-26 |

| -C H₂-O-SO₃⁻ | ~68-70 |

| Triethanolammonium Cation | |

| HO-CH₂-C H₂-N⁺H- | ~57-59 |

| HO-C H₂-CH₂-N⁺H- | ~59-61 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the this compound sample (liquid or paste) directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Expected FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands from both the lauryl sulfate and triethanolamine moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 (broad) | O-H stretching | Hydroxyl groups (Triethanolamine) |

| ~3000-3100 | N⁺-H stretching | Ammonium group (Triethanolamine) |

| ~2850-2960 | C-H stretching | Methylene and methyl groups (Lauryl chain) |

| ~1465 | C-H bending | Methylene groups (Lauryl chain) |

| ~1210-1250 (strong) | S=O asymmetric stretching | Sulfate group |

| ~1060-1080 (strong) | S=O symmetric stretching | Sulfate group |

| ~1030-1070 | C-N stretching | Amine group (Triethanolamine) |

| ~1030 | C-O stretching | Primary alcohol (Triethanolamine) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ions of the lauryl sulfate anion and the triethanolammonium cation.

-

Tandem MS (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting product ion spectrum to gain structural information.

-

Expected Mass Spectrometry Data

In ESI-MS, this compound is expected to dissociate into its constituent ions.

| Ion | Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Triethanolammonium Cation | [C₆H₁₆NO₃]⁺ | 150.11 | - |

| Lauryl Sulfate Anion | [C₁₂H₂₅O₄S]⁻ | - | 265.15 |

Fragmentation Analysis:

-

Triethanolammonium Cation (m/z 150.11): Fragmentation is expected to involve the loss of one or more hydroxyethyl groups (-CH₂CH₂OH, mass = 45.06) or water molecules (-H₂O, mass = 18.01).

-

Lauryl Sulfate Anion (m/z 265.15): The primary fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a dodecyl radical and the bisulfate anion [HSO₄]⁻ at m/z 97. Further fragmentation of the alkyl chain can also occur.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from each technique is used to build a coherent structural picture.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, FTIR, and Mass Spectrometry, provides a comprehensive characterization of its molecular structure. While a complete set of experimentally verified data for the intact salt is not widely published, a thorough analysis of its constituent ions, the lauryl sulfate anion and the triethanolammonium cation, allows for a confident structural assignment. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the analysis and quality control of this important surfactant.

Unveiling the Amphiphilic Nature of Triethanolamine Lauryl Sulfate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the amphiphilic behavior of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TELS) in aqueous environments. TELS, an anionic surfactant, plays a significant role in various scientific and industrial applications, including pharmaceutical formulations, due to its ability to modify the interface between different phases. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental methodologies used to characterize its surface-active and self-assembling characteristics.

Molecular Architecture and Amphiphilicity

Triethanolamine Lauryl Sulfate is the triethanolamine salt of lauryl sulfuric acid.[1] Its amphiphilic nature stems from its distinct molecular structure, which comprises a nonpolar hydrophobic tail and a polar hydrophilic head.[2]

-

Hydrophobic Tail: The long alkyl "lauryl" chain, typically containing 12 carbon atoms, is responsible for the molecule's aversion to water and its affinity for nonpolar substances like oils and lipids.[2]

-

Hydrophilic Head: The headgroup consists of a negatively charged sulfate group (-OSO₃⁻) and a triethanolamine cation [N(CH₂CH₂OH)₃H]⁺. This polar region readily interacts with water molecules through ion-dipole and hydrogen bonding interactions, rendering this part of the molecule water-soluble.[2]

This dual character is the fundamental reason for TELS's surface activity. In an aqueous solution, TELS molecules preferentially align themselves at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules.

Physicochemical Properties in Aqueous Solution

The behavior of TELS in water is concentration-dependent. As the concentration of TELS increases, it progressively lowers the surface tension of the solution until it reaches a critical point, after which the surfactant molecules begin to self-assemble into organized structures.

Surface Tension Reduction

In an aqueous solution, the strong cohesive forces between water molecules result in a high surface tension. When TELS is introduced, its molecules migrate to the air-water interface. The hydrophobic lauryl tails orient themselves towards the air, away from the water, while the hydrophilic heads remain immersed in the aqueous phase. This arrangement disrupts the hydrogen bonding network at the surface, leading to a significant reduction in surface tension.

Critical Micelle Concentration (CMC)

As the concentration of TELS in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC) , the addition of more TELS molecules leads to their spontaneous self-assembly into spherical aggregates called micelles .[3] In these structures, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment.

The CMC is a crucial parameter that indicates the efficiency of a surfactant. For this compound, the CMC has been reported to be 5.50 mmol/L at 25°C and 5.91 mmol/L at 20°C .[4]

Quantitative Data

The following table summarizes key quantitative data for this compound in aqueous solutions.

| Parameter | Value | Temperature (°C) | Reference |

| Critical Micelle Concentration (CMC) | 5.50 mmol/L | 25 | [4] |

| 5.91 mmol/L | 20 | [4] | |

| Surface Tension (at 100 mg/L) | 49 mN/m | 25 | [4] |

| Molecular Weight | 415.59 g/mol | - | [4][5] |

Experimental Protocols

The characterization of the amphiphilic properties of TELS involves several key experiments. Detailed methodologies for two fundamental techniques are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of TELS in deionized water (e.g., 20 mmol/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC (e.g., from 0.1 mmol/L to 10 mmol/L).

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the TELS concentration. The plot will typically show two linear regions. The concentration at the intersection of the two extrapolated lines is the CMC.

References

"Triethanolamine lauryl sulfate" biodegradability and environmental impact studies

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Triethanolamine (B1662121) Lauryl Sulfate (B86663)

Abstract

Triethanolamine Lauryl Sulfate (TLS) is an anionic surfactant widely utilized in personal care products, cosmetics, and industrial cleaners for its effective foaming and cleansing properties.[1] As environmental regulations and consumer awareness regarding the ecological impact of chemical ingredients intensify, a thorough understanding of the biodegradability and environmental fate of substances like TLS is imperative.[1] This technical guide provides a comprehensive overview of the existing scientific data on the biodegradability and environmental impact of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to support environmental risk assessments and the formulation of more sustainable products.

Biodegradability

The biodegradability of a substance is a critical measure of its environmental persistence. Surfactants that are readily biodegradable are rapidly broken down by microorganisms into simpler substances like carbon dioxide, water, and mineral salts, thus preventing their accumulation in the environment. TLS is generally considered to be a biodegradable and eco-friendly surfactant.[2]

Aerobic Biodegradation

Studies on substances structurally related to TLS indicate a high potential for aerobic biodegradation. For instance, a registration dossier for a substance containing reaction products of fatty acids and triethanolamine demonstrated 99% biodegradation within 28 days.[3] Furthermore, an environmental assessment by the U.S. Environmental Protection Agency (EPA) estimated that the triethanolamine component of similar compounds undergoes moderate to high removal via biodegradation in wastewater treatment plants.[4]

A substance is classified as "readily biodegradable" if it meets specific criteria in stringent aerobic biodegradability tests, such as the OECD 301 series. These tests require achieving a biodegradation level of over 60% of the theoretical oxygen demand (ThOD) or 70% of dissolved organic carbon (DOC) removal within a 10-day window during a 28-day period.[5]

Environmental Impact Assessment

The environmental impact of TLS is evaluated based on its potential effects on aquatic ecosystems, its tendency to bioaccumulate in organisms, and its behavior in soil and sediment.

Aquatic Toxicity

The ecotoxicity of TLS to aquatic organisms is a key parameter in its environmental risk assessment. A comprehensive toxicology assessment has compiled data on its effects on various aquatic species. The median toxicity value from this dataset is 12.7 mg/L, with an interquartile range of 5.6 to 22.5 mg/L.[6] It is important to note that the toxicity of surfactants like TLS can be influenced by environmental factors such as water hardness and temperature.[7]

Table 1: Aquatic Ecotoxicity of this compound

| Endpoint | Value | Species Notes | Reference |

| Median Acute Toxicity | 12.7 mg/L | Data from a range of aquatic species. | [6] |

| Interquartile Range | 5.6 - 22.5 mg/L | Includes species like Daphnia spp. and Danio rerio. | [6] |

Bioaccumulation Potential

Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than its loss. For surfactants, determining the bioaccumulation potential through standard methods like measuring the octanol-water partition coefficient (log P) can be challenging due to their amphiphilic nature.[8][9]

However, estimations from the U.S. EPA suggest that the triethanolamine component of TLS has a low potential for bioaccumulation.[4] This is supported by an estimated Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water.

Table 2: Bioaccumulation Potential of this compound Components

| Component | Estimated Bioconcentration Factor (BCF) | Interpretation | Reference |

| Triethanolamine | 0.50 | Low bioaccumulation potential | [4] |

Soil and Sediment Interaction

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biodegradability and environmental impact of surfactants like TLS.

Ready Biodegradability - OECD Test Guideline 301

The OECD 301 series of tests are the standard for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[5][11] There are six methods under this guideline, with the choice depending on the physical and chemical properties of the test substance.[11] For a water-soluble surfactant like TLS, methods such as the CO2 Evolution Test (OECD 301B) or the Closed Bottle Test (OECD 301D) are suitable.[12]

3.1.1 OECD 301D: Closed Bottle Test Protocol Example

This method measures the biochemical oxygen demand (BOD) over a 28-day period.

-

Test System: Sealed glass bottles containing a defined mineral medium, the test substance (at a concentration corresponding to a theoretical oxygen demand of approximately 5 mg/L), and a low concentration of microorganisms from a municipal sewage treatment plant effluent.[13]

-

Procedure:

-

Prepare a mineral medium solution saturated with air.

-

Add the test substance to the test bottles.

-

Inoculate all bottles (except for abiotic controls) with a small volume of filtered effluent from a domestic wastewater treatment plant.

-

Prepare parallel sets of bottles:

-

Test Substance + Inoculum (in duplicate)

-

Inoculum only (Blank, in duplicate)

-

Reference Substance (e.g., sodium acetate) + Inoculum (to validate the test)

-

Toxicity Control: Test Substance + Reference Substance + Inoculum

-

-

Seal the bottles and incubate in the dark at a constant temperature of 20 ± 1°C for 28 days.[13]

-

The dissolved oxygen concentration is measured at regular intervals and at the end of the 28-day period.

-

-

Data Analysis: The percentage of biodegradation is calculated by dividing the measured BOD by the theoretical oxygen demand (ThOD) of the substance.

-

Pass Criteria: The substance is considered readily biodegradable if it achieves >60% biodegradation within a 10-day window that begins after 10% biodegradation is reached.[13]

Visualizations

Environmental Assessment Workflow

The following diagram illustrates a typical workflow for the environmental risk assessment of a surfactant like this compound.

Caption: Workflow for Environmental Risk Assessment of TLS.

Conceptual Biodegradation Pathway

This diagram illustrates the conceptual process of microbial degradation of an anionic surfactant.

Caption: Conceptual microbial degradation of an anionic surfactant.

Conclusion

The available data indicates that this compound is a substance with a favorable environmental profile. It is considered biodegradable, exhibits a low potential for bioaccumulation, and its aquatic toxicity occurs at concentrations higher than those typically expected in the environment after wastewater treatment. While specific "ready biodegradability" data for TLS under OECD 301 guidelines would further strengthen this assessment, the evidence from structurally similar compounds and its constituent parts provides a strong basis for concluding a low environmental risk. For professionals in research and product development, TLS represents a surfactant choice that aligns with the increasing demand for effective and environmentally responsible ingredients. Further research focusing on standardized biodegradability testing and soil interaction studies would provide an even more complete understanding of its environmental lifecycle.

References

- 1. This compound Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 2. en.psgraw.com [en.psgraw.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. oecd.org [oecd.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eosca.eu [eosca.eu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 12. Opinion of the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) on a Proposed "ready biodegradability" approach to update detergents legislation - Public Health [health.ec.europa.eu]

- 13. pubdata.leuphana.de [pubdata.leuphana.de]

An In-depth Technical Guide to the Thermogravimetric Analysis of Triethanolamine Lauryl Sulfate for Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Thermogravimetric Analysis (TGA) for assessing the thermal stability of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS). Due to the limited availability of specific TGA data for TLS in public literature, this guide synthesizes information from safety data sheets, studies on its constituent components—Triethanolamine (TEA) and alkyl sulfates—and data from the closely related surfactant, Sodium Lauryl Sulfate (SLS), to present a robust analytical framework.

Introduction to Thermogravimetric Analysis and its Application to Surfactant Stability

Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability and composition of materials. For surfactants like Triethanolamine Lauryl Sulfate, which are widely used in pharmaceutical and cosmetic formulations, TGA provides critical data on their decomposition temperatures and degradation profiles, ensuring product quality and safety.[3]

TLS is an anionic surfactant known for its gentle properties, making it suitable for a variety of personal care products.[4][5] Its thermal stability is a key parameter, as degradation can lead to loss of function and the formation of potentially harmful byproducts.[6]

Experimental Protocol for TGA of this compound

A generalized experimental protocol for the TGA of TLS is outlined below, based on common practices for analyzing surfactants and organic compounds.[2][7]

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates and atmosphere.

2.2. Sample Preparation

-

Ensure the this compound sample is homogeneous. As it is often supplied as a viscous liquid or paste, thorough mixing may be necessary.[5]

-

Accurately weigh a sample of 5-10 mg into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[7]

2.3. TGA Method Parameters

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min. This rate is a common starting point for initial characterization.

-

-

Atmosphere:

-

Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

-

Data Collection:

-

Record the sample mass (in % of initial mass) as a function of temperature.

-